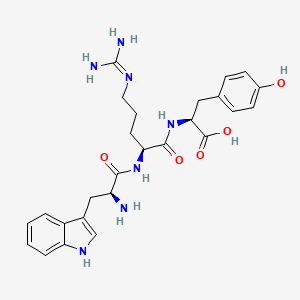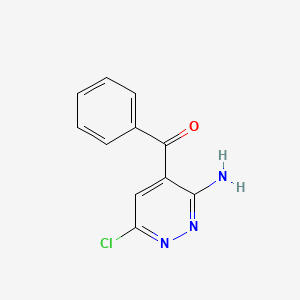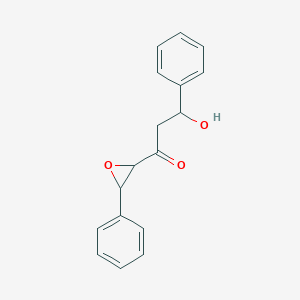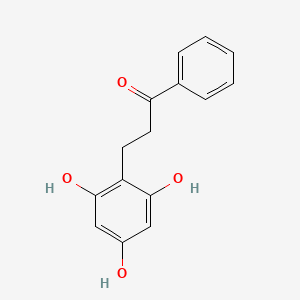
2-(4,5-Dichlorooctyl)-1,2-thiazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dichlorooctyl)-1,2-thiazol-3(2H)-one typically involves the reaction of 4,5-dichloro-2-octylisothiazolone with appropriate reagents under controlled conditions. One common method includes the use of a base-catalyzed nucleophilic substitution reaction, where the isothiazolone ring is formed through cyclization .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The process may also include purification steps like distillation or crystallization to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4,5-Dichlorooctyl)-1,2-thiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives depending on the reagents used .
Applications De Recherche Scientifique
2-(4,5-Dichlorooctyl)-1,2-thiazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying nucleophilic substitution and cyclization reactions.
Biology: Investigated for its antifouling properties and effects on marine organisms.
Medicine: Explored for potential antimicrobial and antifungal activities.
Industry: Widely used in marine coatings to prevent biofouling on ships and underwater structures
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme crucial for nerve function in marine organisms. By inhibiting this enzyme, 2-(4,5-Dichlorooctyl)-1,2-thiazol-3(2H)-one disrupts the normal functioning of the nervous system, leading to the death of fouling organisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dichloro-2-octyl-3(2H)-isothiazolone: Another antifouling agent with similar properties.
2-Methyl-4,5-dichloro-3-isothiazolone: Used in industrial biocides.
2-Octyl-4-isothiazolin-3-one: Commonly used in paints and coatings
Uniqueness
2-(4,5-Dichlorooctyl)-1,2-thiazol-3(2H)-one stands out due to its high efficacy at low concentrations and its relatively low environmental impact compared to other biocides. Its rapid degradation in the environment also reduces the risk of long-term ecological damage .
Propriétés
Numéro CAS |
146345-63-3 |
|---|---|
Formule moléculaire |
C11H17Cl2NOS |
Poids moléculaire |
282.2 g/mol |
Nom IUPAC |
2-(4,5-dichlorooctyl)-1,2-thiazol-3-one |
InChI |
InChI=1S/C11H17Cl2NOS/c1-2-4-9(12)10(13)5-3-7-14-11(15)6-8-16-14/h6,8-10H,2-5,7H2,1H3 |
Clé InChI |
WZSJCTXANRHVGN-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(CCCN1C(=O)C=CS1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Prop-1-en-1-yl)oxy]decane](/img/structure/B15161951.png)
![6-Fluoro-2,3-bis[4-(octadecyloxy)phenyl]quinoxaline](/img/structure/B15161962.png)

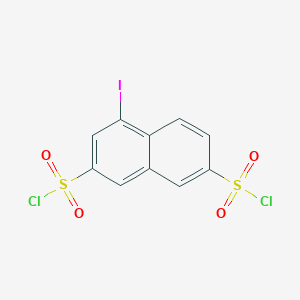
![3-Hydroxy-4-methyl-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15161981.png)

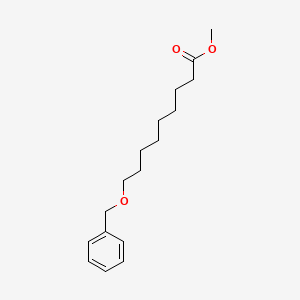
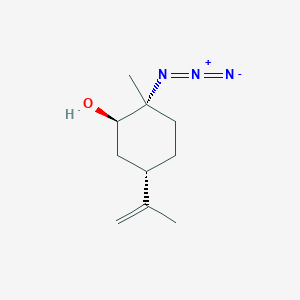
![Cyclohexanone, 2,6-bis[[4-(benzoyloxy)phenyl]methylene]-](/img/structure/B15162002.png)
